molecular formula C20H13ClN2O3 B251896 N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide

N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide

Cat. No. B251896
M. Wt: 364.8 g/mol
InChI Key: UTWVNGTUWFZBKP-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide, also known as 2-Cl-NBD, is a fluorescent probe commonly used in scientific research. This compound has been widely studied for its ability to detect protein conformational changes and monitor protein-protein interactions.

Mechanism of Action

The mechanism of action of N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide involves its ability to bind to proteins and undergo a conformational change upon binding. This conformational change results in a change in the fluorescence properties of the compound, allowing for monitoring of protein-protein interactions and conformational changes.
Biochemical and Physiological Effects:
N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide has been shown to have minimal biochemical and physiological effects on cells and tissues. This compound is non-toxic and does not interfere with normal cellular processes. However, it should be noted that the effects of N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide on specific proteins and systems may vary and should be studied on a case-by-case basis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide in lab experiments is its ability to monitor protein conformational changes and protein-protein interactions in real-time. Additionally, this compound is relatively easy to use and can be incorporated into a variety of experimental techniques. However, there are some limitations to using N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide. For example, this compound may not be suitable for studying proteins with low expression levels or proteins with low affinity for N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide.

Future Directions

There are many future directions for the use of N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide in scientific research. One potential area of study is the use of this compound in drug discovery and development. N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide could be used to screen for compounds that bind to specific proteins or protein conformations. Additionally, this compound could be used in the development of biosensors for monitoring protein-protein interactions in vivo. Finally, future studies could focus on optimizing the synthesis method for N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide to increase yield and purity.
Conclusion:
In conclusion, N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide is a valuable tool for studying protein conformational changes and protein-protein interactions in scientific research. This compound has a wide range of applications and can be used in a variety of experimental techniques. While there are some limitations to using N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide, the advantages of this compound make it a valuable tool for researchers in many fields.

Synthesis Methods

The synthesis method for N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide involves several steps. The starting material is 2-chlorobenzoyl chloride, which is reacted with N-(2-aminoethyl)-3-aminopropyltrimethoxysilane to form the intermediate compound. This intermediate is then reacted with 3-hydroxy-2-naphthoic acid to form the final product, N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide. The yield of this reaction is typically around 60%.

Scientific Research Applications

N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide has a wide range of scientific research applications. It is commonly used to monitor protein-protein interactions, protein folding, and conformational changes. This compound can be used in a variety of techniques, including fluorescence resonance energy transfer (FRET), fluorescence lifetime imaging microscopy (FLIM), and fluorescence correlation spectroscopy (FCS). Additionally, N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide has been used to study the behavior of lipid membranes and the dynamics of lipid-protein interactions.

properties

Molecular Formula

C20H13ClN2O3

Molecular Weight

364.8 g/mol

IUPAC Name

N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-chlorobenzamide

InChI

InChI=1S/C20H13ClN2O3/c21-15-6-2-1-5-13(15)19(25)22-12-9-10-14(17(24)11-12)20-23-16-7-3-4-8-18(16)26-20/h1-11,23H,(H,22,25)/b20-14+

InChI Key

UTWVNGTUWFZBKP-XSFVSMFZSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=O)/C(=C/3\NC4=CC=CC=C4O3)/C=C2)Cl

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C(=C3NC4=CC=CC=C4O3)C=C2)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C(=C3NC4=CC=CC=C4O3)C=C2)Cl

Origin of Product

United States

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